molecular formula C9H10F3NO B13969514 2-((Methyl(trifluoromethyl)amino)methyl)phenol

2-((Methyl(trifluoromethyl)amino)methyl)phenol

Cat. No.: B13969514
M. Wt: 205.18 g/mol
InChI Key: ZKDHLWMGHLPAIS-UHFFFAOYSA-N
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Description

2-((Methyl(trifluoromethyl)amino)methyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a phenol derivative with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of more readily available trifluoromethylating agents. These methods aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((Methyl(trifluoromethyl)amino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of trifluoromethyl-substituted phenol derivatives.

Scientific Research Applications

2-((Methyl(trifluoromethyl)amino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Methyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets. Additionally, the phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Methyl(trifluoromethyl)amino)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a phenol group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2-[[methyl(trifluoromethyl)amino]methyl]phenol

InChI

InChI=1S/C9H10F3NO/c1-13(9(10,11)12)6-7-4-2-3-5-8(7)14/h2-5,14H,6H2,1H3

InChI Key

ZKDHLWMGHLPAIS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1O)C(F)(F)F

Origin of Product

United States

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